BenchChemオンラインストアへようこそ!

CGP-82996

Cell Cycle CDK4/6 Inhibition Cancer Research

Choose CGP-82996 (CINK4) for its unique µM-range potency (IC₅₀ 1.5 µM for CDK4), enabling graded, dose-dependent CDK4/6 inhibition in cell-based assays. Unlike clinical inhibitors (e.g., palbociclib), its selectivity window (>30-fold over CDK1/2) ensures cleaner, CDK4/6-specific readouts at 1–10 µM working concentrations. Ideal for academic labs conducting tumor dependency studies or combination therapy screening, where cost-effective in vivo activity (30 mg/kg i.p. in HCT116 xenografts) and regulatory accessibility are critical.

Molecular Formula C27H32N6O
Molecular Weight 456.6 g/mol
Cat. No. B10769079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP-82996
Molecular FormulaC27H32N6O
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
InChIInChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
InChIKeyYVXCDLCJCIDFHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGP-82996: Baseline Characteristics and CDK4/6 Inhibitor Procurement Guide


CGP-82996 (also known as CINK4) is a cell-permeable triaminopyrimidine derivative that acts as a reversible, ATP-competitive pharmacological inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. It inhibits CDK4/cyclin D1 and CDK6/cyclin D1 with IC₅₀ values of 1.5 µM and 5.6 µM, respectively . The compound demonstrates >30-fold selectivity for CDK4/6 over other kinases, including CDK1 (IC₅₀ >100 µM) and CDK2 (IC₅₀ >50 µM) , and has been shown to suppress tumor growth in a mouse xenograft model at a dose of 30 mg/kg via intraperitoneal administration .

CGP-82996: Why CDK4/6 Inhibitor Class Substitution Jeopardizes Experimental Reproducibility


CDK4/6 inhibitors are not functionally interchangeable tools. CGP-82996 (CINK4) exhibits a µM-range IC₅₀ (1.5 µM for CDK4) that is approximately 100- to 1000-fold less potent than clinically approved CDK4/6 inhibitors such as palbociclib (11 nM), ribociclib (10 nM), and abemaciclib (2 nM) [1]. Substituting CGP-82996 with these more potent compounds risks complete suppression of CDK4/6 activity at standard working concentrations, thereby masking nuanced cell-cycle phenotypes [2]. Conversely, substituting approved inhibitors with CGP-82996 may yield insufficient target engagement and false-negative results . Furthermore, CGP-82996 demonstrates a distinct selectivity profile with IC₅₀ values >50 µM against CDK2 and >100 µM against CDK1 , whereas the clinical candidates display varying degrees of CDK1/2 cross-reactivity that can confound data interpretation if not explicitly controlled [3].

CGP-82996: Quantitative Comparative Evidence for CDK4/6 Inhibitor Selection


CGP-82996 vs. Clinical CDK4/6 Inhibitors: µM-Range Potency Enables Partial Inhibition Studies

CGP-82996 exhibits µM-range inhibitory potency against CDK4 (IC₅₀ = 1.5 µM) and CDK6 (IC₅₀ = 5.6 µM), representing a 100- to 750-fold lower potency compared to clinically approved CDK4/6 inhibitors palbociclib (IC₅₀ = 11 nM), ribociclib (IC₅₀ = 10 nM), and abemaciclib (IC₅₀ = 2 nM) [1]. This potency differential is experimentally meaningful: at standard in vitro concentrations (1–10 µM), CGP-82996 achieves partial, graded inhibition of CDK4/6 activity, whereas clinical inhibitors at equivalent concentrations produce near-complete target saturation [2]. Researchers seeking to dissect signaling thresholds or dose-response relationships rather than binary on/off phenotypes should therefore select CGP-82996.

Cell Cycle CDK4/6 Inhibition Cancer Research

CGP-82996 In Vivo Efficacy: Tumor Growth Suppression in HCT116 Colon Carcinoma Xenograft Model

In a mouse xenograft model bearing human HCT116 colon carcinoma cells, intraperitoneal administration of CGP-82996 at 30 mg/kg daily for 29 days resulted in statistically significantly smaller mean tumor volumes compared to vehicle-treated controls (P = 0.031) [1]. While clinical CDK4/6 inhibitors demonstrate robust tumor regression in similar models, CGP-82996's in vivo activity—achieved despite its modest in vitro potency—provides a validated reference for academic labs studying CDK4/6 dependency in tumor models where clinical-grade compounds may be cost-prohibitive or regulatory-restricted .

In Vivo Pharmacology Xenograft Model Colon Carcinoma

CGP-82996 Selectivity Profile: >30-Fold Discrimination Against CDK1 and CDK2

CGP-82996 exhibits a distinct selectivity window relative to clinical CDK4/6 inhibitors. Its IC₅₀ against CDK1/cyclin B is >100 µM and against CDK2/cyclin A is >50 µM, yielding selectivity ratios of >66-fold for CDK4 over CDK1 and >33-fold over CDK2 . In contrast, abemaciclib demonstrates notable CDK1 inhibition (IC₅₀ = 1627 nM), representing only a ~800-fold selectivity window relative to its CDK4 potency, while ribociclib exhibits exceptional CDK1 selectivity (IC₅₀ = 113 µM) [1]. CGP-82996's µM-range CDK1/2 IC₅₀ values ensure that at working concentrations of 1–10 µM, CDK1/2 off-target effects are minimal, making it a cleaner probe for dissecting CDK4/6-specific phenotypes in cells [2].

Kinase Selectivity CDK1 CDK2 Off-Target Effects

CGP-82996: Validated Application Scenarios for CDK4/6 Pathway Investigation


In Vitro Partial CDK4/6 Inhibition and Cell Cycle Arrest Studies

CGP-82996's µM-range potency (IC₅₀ 1.5 µM for CDK4) enables graded, dose-dependent inhibition of CDK4/6 activity in cultured cells. At 5–10 µM, the compound effectively prevents pRb phosphorylation and induces G1 arrest in pRb-positive cell lines, while sparing pRb-negative cells [1]. This property is particularly valuable for dose-response experiments aimed at establishing the relationship between CDK4/6 activity and downstream signaling thresholds, a context where clinical inhibitors with sub-nanomolar potency would produce binary on/off responses .

In Vivo Xenograft Tumor Growth Suppression in Preclinical Oncology Models

CGP-82996 at 30 mg/kg (i.p.) significantly reduced tumor volume in HCT116 colon carcinoma xenografts over 29 days (P = 0.031) [1]. This validated in vivo activity makes it a cost-effective alternative to clinical-grade CDK4/6 inhibitors for academic research groups conducting proof-of-concept tumor dependency studies or screening combination therapies where compound procurement costs or regulatory restrictions limit access to approved agents .

Kinase Selectivity Profiling in CDK Family Inhibition Studies

With IC₅₀ values >50 µM for CDK2 and >100 µM for CDK1, CGP-82996 provides a defined selectivity window that minimizes off-target CDK1/2 inhibition at working concentrations of 1–10 µM [1]. This profile is advantageous for researchers requiring clean CDK4/6-specific readouts in cellular assays, particularly when comparing mechanisms of action with broader-spectrum CDK inhibitors such as abemaciclib, which retains measurable activity against CDK1 and CDK9 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP-82996

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.